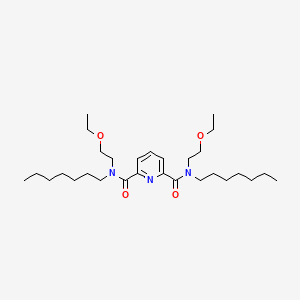![molecular formula C15H23NO B14066723 Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- CAS No. 101355-80-0](/img/structure/B14066723.png)
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C15H23NO It is known for its unique structure, which includes a formamide group attached to a phenyl ring substituted with two tert-butyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- typically involves the reaction of 2,4-bis(1,1-dimethylethyl)phenylamine with formic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants and using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formamide group into other functional groups.
Substitution: The phenyl ring can undergo substitution reactions, where the tert-butyl groups may be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with other molecules, influencing their structure and function. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions. These properties make it a valuable tool in studying molecular interactions and developing new materials.
Comparison with Similar Compounds
Similar Compounds
Formamide, N-(1,1-dimethylethyl)-: A simpler formamide derivative with a single tert-butyl group.
Phenol, 2,4-bis(1,1-dimethylethyl)-: A phenol derivative with similar tert-butyl substitutions but lacking the formamide group.
Uniqueness
Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]- is unique due to its combination of a formamide group and two tert-butyl groups on the phenyl ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
101355-80-0 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(2,4-ditert-butylphenyl)formamide |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)11-7-8-13(16-10-17)12(9-11)15(4,5)6/h7-10H,1-6H3,(H,16,17) |
InChI Key |
BIJDJTNHYMNYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
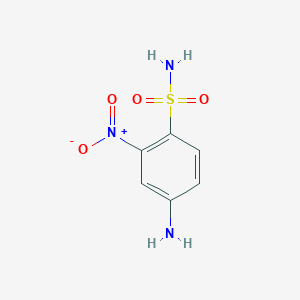
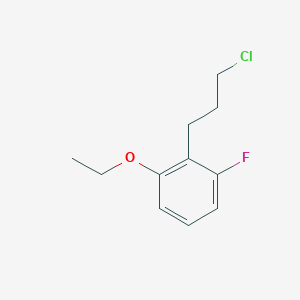
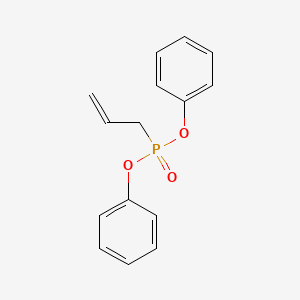
![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)
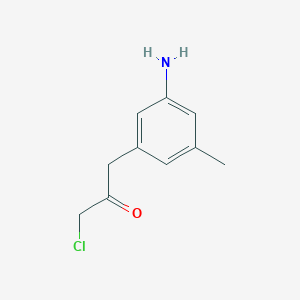


![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)
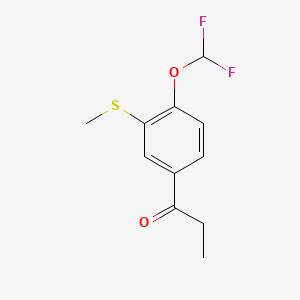
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)
